
1-((3,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of 1-((3,4-Dimethylphenyl)sulfonyl)-3,5-Dimethyl-4-(Pyrrolidin-1-ylsulfonyl)-1H-Pyrazole
The compound 1-((3,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves [3 + 2]-cycloaddition reactions. For instance, the synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved using (E)-β-iodovinyl sulfones in a base-mediated cycloannulation strategy . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to incorporate the sulfonyl groups and the pyrrolidinyl moiety.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as IR, UV, 1H NMR spectroscopy, and mass spectrometry . These techniques help in confirming the presence of functional groups, such as the sulfonyl and pyrrolidinyl groups, and in determining the overall molecular structure.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including sulfonation. For example, 3,5-dimethylpyrazole can promote the sulfonation of acetic anhydride by H2SO4 to sulfoacetic acid and methanedisulfonic acid . The reactivity of the pyrazole ring towards electrophilic substitution reactions like sulfonation is crucial for the introduction of sulfonyl groups into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their substituents. The introduction of sulfonyl groups can increase the acidity of the compound and affect its solubility in water and organic solvents. The presence of a pyrrolidinyl group could also impact the compound's lipophilicity and, consequently, its pharmacokinetic properties . The antimicrobial and anti-inflammatory activities of some pyrazole derivatives have been evaluated, indicating the potential for diverse biological applications .
Applications De Recherche Scientifique
Antimicrobial Applications
Research demonstrates the synthesis and evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, revealing significant antimicrobial activities against a variety of bacteria and fungi. This suggests potential applications of sulfone derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis and Structural Analysis
Studies on the crystal structure of compounds like azimsulfuron, a sulfonylurea herbicide, underline the importance of sulfonyl groups in agricultural chemistry. Such research contributes to understanding the structural basis of herbicidal activity, suggesting potential for designing more efficient herbicides (Jeon et al., 2015).
Development of Inhibitors
Sulfone-linked bis heterocycles have been synthesized and tested for antimicrobial activity and cytotoxicity. This research highlights the potential of sulfone derivatives in developing inhibitors against specific pathogens or cancer cells, showcasing the broad application of these compounds in medicinal chemistry (Muralikrishna et al., 2012).
Material Science Applications
The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties illustrates the application of sulfone derivatives in creating materials with specific desired properties, such as high thermal stability and low dielectric constants. These materials are valuable in electronics and other high-tech applications (Liu et al., 2013).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents shows the versatility of sulfonamides in drug development. This underscores the role of sulfonyl and sulfonamide groups in synthesizing compounds with potential pharmaceutical applications (Azab, Youssef, & El-Bordany, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-12-7-8-16(11-13(12)2)25(21,22)20-15(4)17(14(3)18-20)26(23,24)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRZGXQGPSFEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2538169.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)
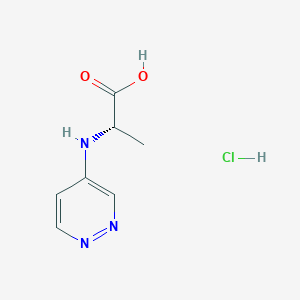
![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)

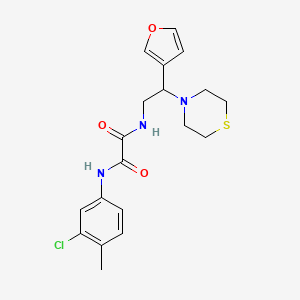
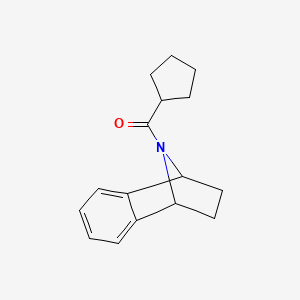
![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)
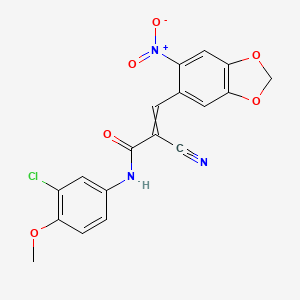
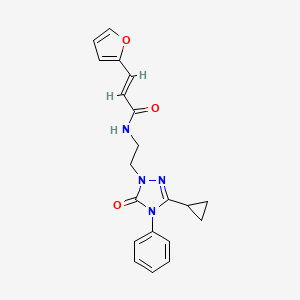
![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)
